molecular formula C12H10N2O2S B12353567 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one

5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one

Cat. No.: B12353567
M. Wt: 246.29 g/mol
InChI Key: NCRCYFBZHHMDPQ-UHFFFAOYSA-N
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Description

5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two non-adjacent nitrogen atoms and a carbonyl group. This particular compound is characterized by the presence of a methylidene group at the 5-position and a 4-methylsulfanylbenzoyl group at the 4-position. These structural features make it a unique and valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one typically involves the cyclization of N-acyl derivatives of glycine, followed by condensation with aldehydes or ketones. One common method is the cyclization of N-acyldehydroamino acid amides, which can be prepared from 4-methylidenoxazol-5(4H)-ones. The cyclization is usually carried out with heating in basic media, such as pyridine .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of microwave irradiation has been shown to increase the efficiency of the cyclization process . Additionally, the condensation of amino esters with cyanamides, guanidines, imino halides, imidates, or methyl carbamimidothioates has been used to produce a range of 5-monosubstituted, 5,5-disubstituted, and 5-ethylidene imidazol-4-ones .

Chemical Reactions Analysis

Types of Reactions

5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one involves its interaction with specific molecular targets and pathways. For example, it can act as a proteasome modulator by binding to the proteasome and altering its activity . This interaction can lead to the degradation of specific proteins, thereby affecting various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazol-4-ones: These compounds share the imidazole core structure but differ in their substituents.

    Imidazol-2-ones: Similar to imidazol-4-ones but with the carbonyl group at a different position.

Uniqueness

5-Methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methylidene and 4-methylsulfanylbenzoyl groups make it particularly valuable in the synthesis of fluorescent proteins and as a proteasome modulator .

Properties

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

5-methylidene-4-(4-methylsulfanylbenzoyl)imidazol-2-one

InChI

InChI=1S/C12H10N2O2S/c1-7-10(14-12(16)13-7)11(15)8-3-5-9(17-2)6-4-8/h3-6H,1H2,2H3,(H,13,16)

InChI Key

NCRCYFBZHHMDPQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=NC(=O)NC2=C

Origin of Product

United States

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